1,2,2-Triphenylethanol CAS 4428-13-1 chemical properties
1,2,2-Triphenylethanol CAS 4428-13-1 chemical properties
An In-depth Technical Guide to 1,2,2-Triphenylethanol (CAS 4428-13-1)
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1,2,2-Triphenylethanol. As a Senior Application Scientist, the following sections synthesize technical data with practical insights to support advanced research and development activities.
Introduction and Structural Context
1,2,2-Triphenylethanol, with the chemical formula C₂₀H₁₈O, is an aromatic alcohol.[1] It is one of three structural isomers of triphenylethanol, the others being 1,1,2-triphenylethanol and 2,2,2-triphenylethanol.[2] The distinction in the substitution pattern around the ethanol backbone is critical, as it dictates the molecule's stereochemistry and reactivity. Specifically, 1,2,2-triphenylethanol possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of enantiomers.[2] This structural feature is of particular interest in asymmetric synthesis and drug design. Its structural framework is related to compounds like the antiestrogen ethamoxytriphetol and the lipid-lowering agent triparanol.[2]
Physicochemical Properties
The fundamental physical and chemical properties of 1,2,2-Triphenylethanol are summarized below. These computed properties provide a baseline for understanding the molecule's behavior in various chemical environments.
| Property | Value | Source |
| CAS Number | 4428-13-1 | [3] |
| Molecular Formula | C₂₀H₁₈O | [1] |
| Molecular Weight | 274.4 g/mol | [1] |
| IUPAC Name | 1,2,2-triphenylethanol | [1] |
| Appearance | White crystalline solid (typical for related compounds) | [4] |
| XLogP3-AA | 4.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Complexity | 264 | [1] |
Synthesis of 1,2,2-Triphenylethanol Derivatives: A Key Workflow
A highly efficient and stereospecific synthesis route has been developed for derivatives of 1,2,2-triphenylethanol, which highlights the chemistry of this structural class. The synthesis of (S)-2-amino-1,2,2-triphenylethanol from (S)-triphenylethylene oxide serves as an exemplary protocol, demonstrating the regioselective ring-opening of an epoxide precursor.[5][6]
Experimental Protocol: Synthesis of (S)-2-Amino-1,2,2-triphenylethanol
This two-step process involves the formation of an azido alcohol followed by its reduction.
Step 1: Synthesis of (S)-2-Azido-1,2,2-triphenylethanol [6]
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A solution of (S)-triphenylethylene oxide (40 mmol) in dry benzene (100 mL) is prepared.
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This solution is added to a suspension of diisopropoxytitanium(IV) diazide [Ti(OiPr)₂(N₃)₂] (48 mmol) in benzene (100 mL) under an argon atmosphere at 70°C.
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The mixture is stirred for 30 minutes, during which the reaction proceeds with complete regioselectivity and stereospecificity.[6]
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After cooling to room temperature, the benzene is removed under reduced pressure.
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The resulting concentrate is dissolved in diethyl ether (250 mL), and 5% H₂SO₄ (300 mL) is added. The mixture is stirred until two distinct phases form (approximately 1 hour) to yield (S)-2-azido-1,2,2-triphenylethanol.[6]
Step 2: Reduction to (S)-2-Amino-1,2,2-triphenylethanol [5]
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The azide product from Step 1, (S)-2-azido-1,2,2-triphenylethanol, is reduced.
-
This reduction is achieved via catalytic hydrogenation, which selectively reduces the azide group to a primary amine without affecting the rest of the molecule.[5]
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The final product is the enantiomerically pure (S)-2-amino-1,2,2-triphenylethanol.[5]
Caption: Synthesis of (S)-2-amino-1,2,2-triphenylethanol.
Chemical Reactivity and Applications
The primary utility of 1,2,2-triphenylethanol and its derivatives lies in asymmetric catalysis.
Ligands for Enantioselective Catalysis
While 1,2,2-triphenylethanol itself is a tertiary alcohol, its amino-substituted derivatives are highly effective ligands. For instance, N,N-dialkylated (S)-2-amino-1,2,2-triphenylethanols are superb ligands for the catalytic enantioselective addition of diethylzinc (Et₂Zn) to aldehydes.[5] This reaction is a cornerstone of asymmetric synthesis for producing chiral secondary alcohols.
The use of these ligands can achieve high levels of stereocontrol, with enantiomeric excesses (ee) reported in the range of 94-97%.[5] The modular nature of these ligands, where the N-substituent can be easily varied (e.g., forming pyrrolidinyl or morpholino derivatives), allows for fine-tuning of the catalyst's steric and electronic properties to optimize enantioselectivity for a range of aldehyde substrates.[5] Another derivative, 2-piperidino-1,2,2-triphenylethanol, has been shown to be an outstanding catalyst for the enantioselective arylation of aldehydes.[7]
Caption: Catalytic cycle for enantioselective ethylation.
Analytical Characterization
A combination of spectroscopic techniques is used to confirm the structure and purity of 1,2,2-Triphenylethanol.
| Technique | Expected Features | Source/Reference |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the phenyl protons. Aliphatic protons (CH and CH-OH) would appear further upfield. | [1] |
| ¹³C NMR | Multiple signals in the aromatic region (approx. 125-145 ppm). Signals for the two aliphatic carbons, with the carbon bearing the -OH group being more deshielded. | [1] |
| IR Spectroscopy | A broad absorption band around 3600-3200 cm⁻¹ (O-H stretch). Sharp peaks around 3100-3000 cm⁻¹ (aromatic C-H stretch). Peaks in the 1600-1450 cm⁻¹ region (aromatic C=C stretching). | [1] |
| Mass Spec. (GC-MS) | Molecular Ion Peak (M⁺) at m/z = 274. Key fragment ions at m/z = 197, 105, and 198. | [1] |
Note: The spectral data is based on information available in the PubChem database for 1,2,2-Triphenylethanol.[1] Researchers should acquire and interpret their own analytical data for definitive characterization.
Safety and Handling
Specific GHS hazard data for 1,2,2-Triphenylethanol is not detailed in the search results. However, data for the isomer 1,1,2-triphenylethanol indicates it may cause serious eye damage and may have long-lasting harmful effects on aquatic life.[3] Standard laboratory safety protocols should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
1,2,2-Triphenylethanol is a chiral alcohol whose chemical significance is most pronounced in the field of asymmetric synthesis. While detailed experimental data on the parent molecule is limited, the well-documented synthesis and application of its amino derivatives underscore its value as a structural scaffold. These derivatives have proven to be highly effective ligands in enantioselective catalysis, particularly for the addition of organozinc reagents to aldehydes, enabling the synthesis of valuable chiral molecules. Its characterization relies on standard spectroscopic methods, and its handling requires adherence to established laboratory safety practices.
References
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Jimeno, C., et al. (2001). Highly Efficient Synthesis of Enantiomerically Pure (S)-2-Amino-1,2,2-triphenylethanol. Development of a New Family of Ligands for the Highly Enantioselective Catalytic Ethylation of Aldehydes. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20482, 1,2,2-Triphenylethanol. [Link]
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Wikipedia contributors. (2023). Triphenylethanol. Wikipedia, The Free Encyclopedia. [Link]
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Jimeno, C., et al. (2001). Highly Efficient Synthesis of Enantiomerically Pure (S)-2-Amino-1,2,2-triphenylethanol. Development of a New Family of Ligands f. ACS Publications. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 245013, 1,1,2-Triphenylethanol. [Link]
-
Wikipedia contributors. (2024). Triphenylmethanol. Wikipedia, The Free Encyclopedia. [Link]
-
Prieto, O., et al. (2004). 2-Piperidino-1,1,2-triphenylethanol: A Highly Effective Catalyst for the Enantioselective Arylation of Aldehydes. The Journal of Organic Chemistry. [Link]
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